(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Description
(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzoxazole ring, a pyrrolidine ring, and an oxadiazole ring
Properties
IUPAC Name |
(2-cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-10-16(21-25-20-10)14-3-2-8-22(14)18(23)12-6-7-13-15(9-12)24-17(19-13)11-4-5-11/h6-7,9,11,14H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCHDXFPHOWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2CCCN2C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the cyclopropyl group. The pyrrolidine ring is then synthesized and attached to the benzoxazole ring. Finally, the oxadiazole ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different molecular structures and biological systems. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with a benzoxazole ring, such as 2-aminobenzoxazole, share structural similarities with (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid have a similar pyrrolidine ring structure.
Oxadiazole Derivatives: Compounds such as 1,2,5-oxadiazole-3-carboxylic acid share the oxadiazole ring structure.
Uniqueness
What sets this compound apart is the combination of these three distinct ring structures in a single molecule
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
